N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide
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Overview
Description
N-(Furan-2-yl)-N-(4-nitrobenzyl)acetamide is an organic compound that features a furan ring, a nitrobenzyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-yl)-N-(4-nitrobenzyl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nitration of benzyl derivatives.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation Products: Oxidized furan derivatives.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(Furan-2-yl)-N-(4-nitrobenzyl)acetamide may have applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological Activity: If the compound has biological activity, it might interact with specific enzymes or receptors, influencing biochemical pathways.
Chemical Reactivity: The compound’s reactivity would be governed by the electronic and steric properties of its functional groups.
Properties
CAS No. |
62187-54-6 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
N-(furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C13H12N2O4/c1-10(16)14(13-3-2-8-19-13)9-11-4-6-12(7-5-11)15(17)18/h2-8H,9H2,1H3 |
InChI Key |
NBHUIIBARUTJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
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